molecular formula C17H21N3O2 B5329566 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide

Cat. No. B5329566
M. Wt: 299.37 g/mol
InChI Key: LCDHOFKERIOXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide, also known as DPIA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide involves the inhibition of various enzymes and receptors. This compound has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, this compound has been reported to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been reported to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and inflammation. This compound has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its potent anti-inflammatory activity. This compound has been shown to exhibit anti-inflammatory activity at low concentrations, making it an ideal candidate for studying the mechanisms of inflammation. Additionally, this compound is readily available, and its synthesis method is well-established. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell types, and caution should be exercised when using this compound in cell-based assays.

Future Directions

There are several future directions for research on 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide. One of the areas of research involves the identification of the molecular targets of this compound. Although this compound has been shown to inhibit COX-2 and NF-κB, the precise molecular targets of this compound remain unclear. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and epilepsy. Furthermore, the development of novel this compound derivatives with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its potent anti-inflammatory activity, anticonvulsant, and analgesic properties make it an ideal candidate for studying the mechanisms of inflammation and pain. Although further research is needed to determine its precise molecular targets and potential therapeutic applications, this compound holds promise as a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylphenylacetic acid with hydrazine hydrate and acetic anhydride. The reaction mixture is then heated to obtain this compound as a white crystalline solid. This synthesis method has been reported in various scientific journals and has been widely used to obtain this compound for research purposes.

Scientific Research Applications

2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-isopropylphenyl)acetamide has been studied extensively for its potential use in various applications. One of the significant areas of research involves its use as an anti-inflammatory agent. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been studied for its anticonvulsant and analgesic properties.

properties

IUPAC Name

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(2)14-7-5-6-8-15(14)18-16(21)10-20-17(22)9-12(3)13(4)19-20/h5-9,11H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDHOFKERIOXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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